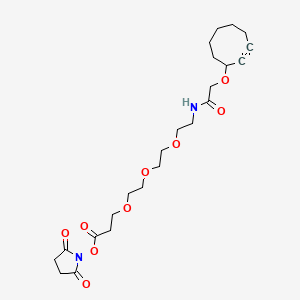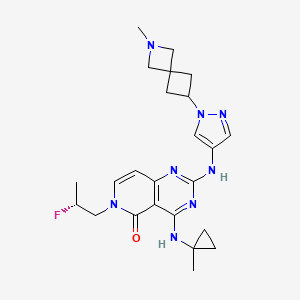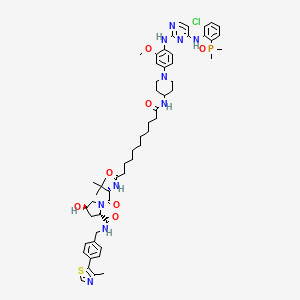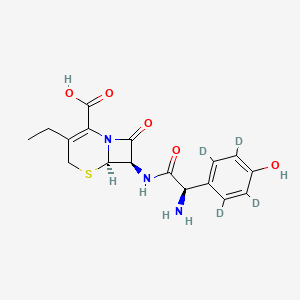
3-Ethyl Cefadroxil-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl Cefadroxil-d4: is a deuterated derivative of cefadroxil, a first-generation cephalosporin antibiotic. This compound is primarily used in proteomics research due to its unique properties. The molecular formula of this compound is C17H15D4N3O5S, and it has a molecular weight of 381.44 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3-Ethyl Cefadroxil-d4 involves several steps:
Starting Material: The synthesis begins with cefadroxil as the raw material.
Addition of Ethanol or Ethyl Ether: Ethanol or ethyl ether is added to cefadroxil, maintaining the temperature below 30°C. The mixture is stirred vigorously, filtered, and the filter cake is washed with ethanol or ethyl ether at temperatures below 15°C.
Ammonia Water Treatment: The filter cake is placed in ammonia water and stirred gently, keeping the pH below 9. The ammonia water solution of cefadroxil is obtained by filtering out the precipitate.
Hydrochloric Acid Addition: Hydrochloric acid (1 to 3 mol/L) is slowly added to the ammonia water solution, maintaining the temperature between 30 and 60°C. The final pH is kept between 4.0 and 6.0 for 30 minutes to 5 hours until crystals precipitate slowly.
Industrial Production Methods: The industrial production of this compound follows similar steps as the synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl Cefadroxil-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-Ethyl Cefadroxil-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of cefadroxil derivatives.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential use in developing new antibiotics with improved efficacy and reduced resistance.
Industry: Utilized in the pharmaceutical industry for the synthesis of novel cephalosporin antibiotics.
Mécanisme D'action
The mechanism of action of 3-Ethyl Cefadroxil-d4 is similar to that of cefadroxil. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and final stage of bacterial cell wall synthesis. This inhibition leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .
Comparaison Avec Des Composés Similaires
Cefadroxil: A first-generation cephalosporin antibiotic with a similar structure and mechanism of action.
Cephalexin: Another first-generation cephalosporin with similar antibacterial properties.
Cefprozil: A second-generation cephalosporin with a broader spectrum of activity.
Uniqueness: 3-Ethyl Cefadroxil-d4 is unique due to its deuterated nature, which makes it particularly useful in proteomics research. The presence of deuterium atoms enhances the stability and allows for more precise analytical measurements compared to non-deuterated analogs .
Propriétés
Formule moléculaire |
C17H19N3O5S |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
(6R,7R)-7-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-3-ethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H19N3O5S/c1-2-8-7-26-16-12(15(23)20(16)13(8)17(24)25)19-14(22)11(18)9-3-5-10(21)6-4-9/h3-6,11-12,16,21H,2,7,18H2,1H3,(H,19,22)(H,24,25)/t11-,12-,16-/m1/s1/i3D,4D,5D,6D |
Clé InChI |
VPGPNEAHLAGGHS-VWZYBACSSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CC)C(=O)O)N)[2H])[2H])O)[2H] |
SMILES canonique |
CCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


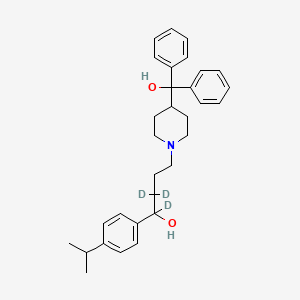
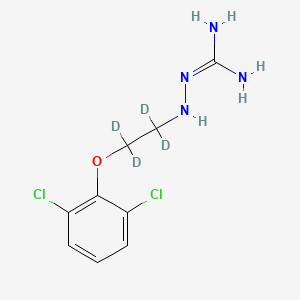

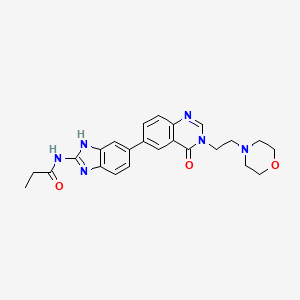

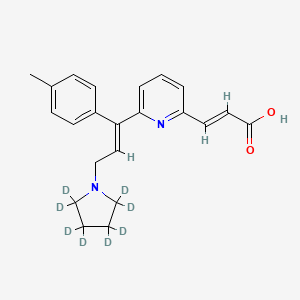
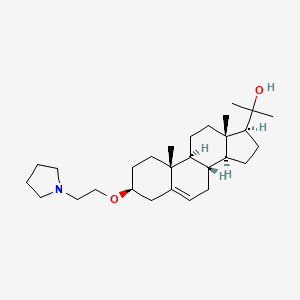
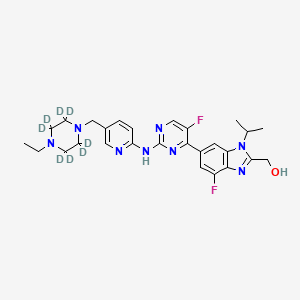

![(4aS,6aS,6bR,10E,12aR)-10-[(E)-3-(4-bromophenyl)prop-2-enoyl]oxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12419302.png)
